N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
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Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N5OS and its molecular weight is 451.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their versatile biological activities . They can interact with their targets through various mechanisms, including aromatic nucleophilic substitution .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antiviral activity and exhibited cytotoxicity at certain concentrations . Therefore, it can be inferred that this compound may have similar effects.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-14-4-2-3-5-15(14)28(10)17)30-9-16(29)24-13-7-6-11(20)8-12(13)19(21,22)23/h2-8H,9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJPRCHIOZVSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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